LY377604

β3-adrenergic receptor functional selectivity sympathomimetic activity

β3-AR research is often confounded by off-target β1/β2 activation causing tachycardia and blood pressure artifacts. LY377604 eliminates this: a β3-AR partial agonist (EC50 2.4 nM, Emax 74%) that simultaneously antagonizes β1/β2-ARs, isolating thermogenic and lipolytic signals without cardiovascular noise. • β3-AR partial agonist with functional β1/β2-AR antagonism-zero sympathomimetic activity at β1/β2 (EC50 >3160 nM, <10% Emax) • Isolates β3-AR-mediated lipid oxidation & thermogenesis; ideal positive control for metabolic phenotyping (indirect calorimetry, RQ measurement) • Phase 2-validated (NCT00993421); suitable for acute studies ≤7 days. Avoid chronic dosing due to 4-hydroxycarbazole metabolite.

Molecular Formula C31H32N4O4
Molecular Weight 524.6 g/mol
CAS No. 204592-94-9
Cat. No. B1675684
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLY377604
CAS204592-94-9
SynonymsLY-377604;  LY 377604;  LY377604.
Molecular FormulaC31H32N4O4
Molecular Weight524.6 g/mol
Structural Identifiers
SMILESCC(C)(CC1=CC=C(C=C1)OC2=NC=C(C=C2)C(=O)N)NCC(COC3=CC=CC4=C3C5=CC=CC=C5N4)O
InChIInChI=1S/C31H32N4O4/c1-31(2,16-20-10-13-23(14-11-20)39-28-15-12-21(17-33-28)30(32)37)34-18-22(36)19-38-27-9-5-8-26-29(27)24-6-3-4-7-25(24)35-26/h3-15,17,22,34-36H,16,18-19H2,1-2H3,(H2,32,37)/t22-/m0/s1
InChIKeyRBSGUQYXRDKPAE-QFIPXVFZSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

LY377604: Dual β3-Agonist and β1/β2-Antagonist


LY377604 (6-[4-[2-[[(2S)-3-(9H-carbazol-4-yloxy)-2-hydroxypropyl]amino]-2-methylpropyl]phenoxy]pyridine-3-carboxamide) is a synthetic small molecule that acts as a potent and selective human β3-adrenergic receptor (β3-AR) agonist while simultaneously functioning as a β1- and β2-adrenergic receptor antagonist [1]. This dual pharmacological profile is atypical among β3-AR agonists, which generally exhibit varying degrees of β1/β2 cross-reactivity or are designed as pure agonists. The compound has been advanced to Phase 2 clinical trials for obesity, either as a monotherapy or in combination with sibutramine [2]. Its unique receptor interaction profile—agonism at β3-ARs coupled with antagonism at β1/β2-ARs—results in a distinct functional outcome: it stimulates metabolic and thermogenic pathways without producing the sympathomimetic side effects (e.g., tachycardia, increased blood pressure) commonly associated with β1/β2 activation [1].

Why LY377604 Cannot Be Replaced


Generic substitution among β3-adrenergic receptor agonists is scientifically unsound due to profound differences in receptor subtype selectivity, intrinsic efficacy, and off-target pharmacology that are not captured by simple EC50 comparisons. While many β3-AR agonists share the ability to activate the β3 receptor, their functional selectivity profiles—including residual β1/β2 agonism versus antagonism—vary dramatically and can produce opposing physiological effects [1]. LY377604 is unique among clinically evaluated β3-AR agonists in that it acts as a functional antagonist at β1- and β2-adrenergic receptors (EC50 >3160 nM with <10% Emax), effectively eliminating the sympathomimetic activity that limits the therapeutic utility of other agents in this class [2]. In contrast, agents like mirabegron and vibegron exhibit measurable β1/β2 agonist activity, while CL316243 and BRL37344 show varying degrees of β1/β2 cross-reactivity . Substituting LY377604 with any of these compounds would introduce unintended β1/β2-mediated cardiovascular effects, confounding experimental results and potentially invalidating comparative studies in obesity and metabolic disease models.

LY377604 vs Comparators: Quantitative Evidence


Functional β1/β2 Antagonism

LY377604 exhibits a unique dual functional profile: it is a potent agonist at human β3-ARs (EC50 = 2.4 ± 0.2 nM) but acts as an antagonist at both β1- and β2-ARs with EC50 >3160 nM and Emax <10%, demonstrating no sympathomimetic activity [1]. In contrast, the clinically approved β3-AR agonist mirabegron shows residual β1 and β2 agonism with EC50 values of 594 nM (Emax 59%) and 570 nM (Emax 56%), respectively [2]. Vibegron, while highly selective, still exhibits some β2 agonist activity (EC50 >10,000 nM but Emax 29%) [2]. This fundamental difference in functional activity at β1/β2 receptors means that LY377604 will not increase heart rate or blood pressure—a common off-target effect of mirabegron and vibegron—making it a cleaner tool for dissecting β3-AR-specific metabolic effects [1].

β3-adrenergic receptor functional selectivity sympathomimetic activity

β3-AR Potency and Intrinsic Efficacy

LY377604 activates human β3-ARs with an EC50 of 2.4 ± 0.2 nM and an Emax of 73.8 ± 1.0% relative to isoproterenol [1]. In direct comparison, vibegron has an EC50 of 1.26 nM (Emax 93%), mirabegron 1.15 nM (Emax 94%), solabegron 27.6 nM (Emax 96%), and ritobegron 80.8 nM (Emax 99%) [2]. While vibegron and mirabegron are slightly more potent at β3-ARs, LY377604's Emax of 74% indicates it functions as a partial agonist, which may confer a different signaling bias or reduced receptor desensitization compared to full agonists [1]. The partial agonist profile is particularly relevant for chronic dosing scenarios where full agonists may induce greater tachyphylaxis.

β3-adrenergic receptor EC50 intrinsic activity

In Vivo Metabolic Efficacy

In rodent models of diet-induced obesity, LY377604 administration resulted in a significant reduction in respiratory quotient (RQ) from approximately 0.90 to 0.82, indicating a shift toward lipid utilization that persisted for about 4 hours before returning to baseline [1]. This metabolic effect was accompanied by enhanced energy expenditure and weight loss while preserving lean body mass . In comparison, the β3-AR agonist CL316243 increases brown adipose tissue thermogenesis and reduces blood glucose levels in rodent models but lacks the β1/β2 antagonist activity that LY377604 possesses . The lean mass-sparing weight loss observed with LY377604 is a critical differentiator from other weight-loss agents that often cause undesirable muscle wasting.

obesity energy expenditure lipid oxidation

Combination Therapy with Sibutramine

LY377604 has been specifically investigated in combination with the norepinephrine-serotonin reuptake inhibitor sibutramine in a Phase 2 clinical trial (NCT00993421) for obesity [1]. The rationale for this combination is that LY377604's β1/β2 antagonist activity would counteract the sympathomimetic cardiovascular side effects (increased heart rate and blood pressure) of sibutramine, which ultimately led to sibutramine's market withdrawal [2]. This combination approach is unique to LY377604 among β3-AR agonists and is not reported for mirabegron, vibegron, or solabegron, which are developed primarily for overactive bladder indications [3]. The clinical trial design (LY377604 + sibutramine vs. LY377604 alone vs. sibutramine alone) provides a direct test of the compound's ability to mitigate adrenergic side effects of a co-administered drug.

obesity combination therapy sibutramine

Metabolic Fate and 4-Hydroxycarbazole Concern

In vitro metabolism studies of LY377604 revealed the formation of 4-hydroxycarbazole, a metabolite with potential carcinogenic properties, in liver microsomes from multiple species including human [1]. This metabolic liability contributed to the termination of clinical development . While this is a negative differentiation point, it is critically important for researchers selecting compounds for in vivo studies: LY377604 should not be used in long-term chronic dosing experiments where accumulation of 4-hydroxycarbazole could confound safety or efficacy readouts. In contrast, mirabegron and vibegron, which are FDA-approved for chronic use in overactive bladder, have well-characterized safety profiles without this specific metabolic concern [2]. However, for acute mechanistic studies or short-term metabolic experiments, LY377604 remains a valuable tool due to its unique dual pharmacology.

drug metabolism carbazole carcinogenicity

LY377604: Best Research Applications


Dissecting β3-AR-Specific Metabolic Effects

Utilize LY377604 in acute metabolic studies (e.g., indirect calorimetry, lipid oxidation assays) in rodent models to isolate β3-AR-mediated effects on energy expenditure and substrate utilization. The compound's β1/β2 antagonist activity ensures that observed metabolic changes are not confounded by sympathomimetic cardiovascular responses (e.g., tachycardia, increased blood pressure), which are present with mirabegron and vibegron [1][2]. This is particularly critical for studies investigating β3-AR's role in adipose tissue thermogenesis and lipolysis, where β1/β2 activation may alter blood flow and substrate delivery independent of β3-AR signaling.

Partial Agonism and Signaling Bias

Employ LY377604 (Emax 74%) as a partial agonist tool compound to study β3-AR receptor reserve, desensitization kinetics, and biased signaling pathways. Compare its signaling profile (cAMP accumulation, β-arrestin recruitment) with full agonists like mirabegron (Emax 94%) and vibegron (Emax 93%) to elucidate the functional consequences of partial versus full receptor activation [1][2]. This application is uniquely enabled by LY377604's partial agonist profile, which is distinct among clinically evaluated β3-AR agonists.

Counteracting Sympathomimetic Effects in Combination Therapy

Use LY377604 in preclinical combination studies with sympathomimetic agents (e.g., sibutramine, norepinephrine reuptake inhibitors) to model and validate strategies for mitigating cardiovascular side effects while preserving or enhancing metabolic efficacy [1][2]. This application directly translates the Phase 2 clinical trial design (NCT00993421) into a research tool, allowing mechanistic dissection of β3-AR/β1-β2 receptor crosstalk in the context of polypharmacy.

Short-Term Metabolic Phenotyping & Target Validation

Deploy LY377604 for short-term (≤7 days) metabolic phenotyping studies in diet-induced obesity or diabetic rodent models to validate β3-AR as a target for metabolic disease or to benchmark novel compounds. The compound's acute metabolic effects (reduced RQ, increased lipid oxidation) provide a robust positive control for β3-AR engagement without the confounding influence of β1/β2 activation [1]. However, due to the formation of the potentially carcinogenic 4-hydroxycarbazole metabolite, LY377604 should be avoided in chronic dosing studies exceeding one week or in long-term safety assessments [3].

Technical Documentation Hub

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